3-tert-Butyl-4-methoxymethoxy-phenol

Antioxidant Chemistry Isomer-Specific Activity Oxidative Stability

This is the pure 3-tert-butyl-4-methoxyphenol isomer of BHA (CAS 88-32-4). Distinct from mixed BHA stocks, its unique biological activity—including induction of detoxification enzymes—makes it essential for reproducible PROTAC linker design and studies of isomer-specific effects. Procuring this high-purity, single-isomer compound ensures experimental consistency and eliminates confounding variables inherent in generic mixtures.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
Cat. No. B8130601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-Butyl-4-methoxymethoxy-phenol
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)O)OCOC
InChIInChI=1S/C12H18O3/c1-12(2,3)10-7-9(13)5-6-11(10)15-8-14-4/h5-7,13H,8H2,1-4H3
InChIKeyNCROJECNSMTIRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-tert-Butyl-4-methoxymethoxy-phenol: A High-Purity Isomer for Differentiated Antioxidant and PROTAC Applications


3-tert-Butyl-4-methoxymethoxy-phenol, also known as 3-tert-butyl-4-methoxyphenol (TBMP) and identified by CAS 88-32-4, is the predominant isomer of the synthetic phenolic antioxidant Butylated Hydroxyanisole (BHA) [1]. Unlike the isomeric mixture commonly sold as BHA, this compound can be procured as a single, high-purity isomer, which is essential for studies requiring structural uniformity and for applications in chemical biology where it functions as a PROTAC linker . Its mechanism of antioxidant action involves the donation of hydrogen atoms from the phenolic hydroxyl group to free radicals, thereby terminating oxidative chain reactions [2].

Why Generic BHA Mixtures Cannot Substitute for 3-tert-Butyl-4-methoxymethoxy-phenol in Differentiated Research and Development


Commercial Butylated Hydroxyanisole (BHA) is a mixture of two structural isomers: the target compound, 3-tert-butyl-4-methoxyphenol, and its positional analog, 2-tert-butyl-4-methoxyphenol. Generic substitution fails because these isomers exhibit distinct and quantifiable differences in antioxidant efficacy, biological activity, and molecular recognition. A direct comparative study established that the 2-isomer demonstrates superior antioxidant activity over the 3-isomer [1]. In biological systems, the two isomers are recognized as distinct entities: the 2-isomer is identified as a COX-2 and TNF-α gene expression inhibitor, while the 3-isomer is characterized as a PROTAC linker with a unique ability to induce detoxification enzymes like glutathione S-transferase and epoxide hydrolase . Therefore, using a mixed BHA stock for applications where isomer-specific activity is crucial—such as in mechanistic studies, PROTAC synthesis, or the development of isomerically pure antioxidant formulations—introduces an uncontrolled and confounding variable that can invalidate experimental outcomes or lead to suboptimal product performance.

Quantitative Differentiation Evidence for 3-tert-Butyl-4-methoxymethoxy-phenol (TBMP) vs. Analogs


Inferior Antioxidant Activity of 3-tert-Butyl-4-methoxymethoxy-phenol Compared to the 2-Isomer

The antioxidant efficacy of the 3-tert-butyl-4-methoxyphenol (TBMP) isomer is measurably lower than that of its 2-tert-butyl-4-methoxyphenol analog. This hierarchy is confirmed by direct head-to-head comparison using a chromatographic assay to monitor the oxidation of substrates [1].

Antioxidant Chemistry Isomer-Specific Activity Oxidative Stability

DPPH Radical Scavenging Activity of 3-tert-Butyl-4-methoxymethoxy-phenol

The radical scavenging capacity of 3-tert-butyl-4-methoxyphenol has been quantified using the standard DPPH assay, providing a benchmark IC50 value .

Radical Scavenging DPPH Assay In Vitro Antioxidant Activity

Stability and Potency Profile of 3-tert-Butyl-4-methoxymethoxy-phenol as an Antiviral Lead

In a study aimed at developing influenza antivirals, 3-tert-butyl-4-methoxyphenol demonstrated a favorable combination of potency, low toxicity, and high chemical stability [1].

Antiviral Activity Chemical Stability Drug Discovery

Detoxification Enzyme Induction as a Differentiated Biological Function of 3-tert-Butyl-4-methoxymethoxy-phenol

In contrast to the 2-isomer's role as a COX-2 inhibitor, 3-tert-butyl-4-methoxyphenol is characterized by its ability to induce the activities of phase II detoxification enzymes in vivo .

Enzyme Induction Xenobiotic Metabolism PROTAC Linker

High-Value Application Scenarios for Differentiated 3-tert-Butyl-4-methoxymethoxy-phenol


PROTAC Linker Design and Targeted Protein Degradation Studies

This scenario utilizes the compound's unique, but mechanistically undefined, biological activity as a foundation for PROTAC linker design. Unlike the 2-isomer which is a known COX-2 inhibitor, the 3-isomer's in vivo induction of GSH S-transferase and epoxide hydrolase suggests it may interact with specific cellular pathways, making it a candidate for E3 ligase ligand discovery or for creating PROTACs with improved cellular uptake and subcellular localization properties [1].

Isomer-Specific Mechanistic Studies of Carcinogen Metabolism

For research investigating the dual role of BHA as both an antioxidant and a potential tumor promoter, the use of pure 3-tert-butyl-4-methoxyphenol is non-negotiable. Its demonstrated ability to induce carcinogen-metabolizing enzymes is a specific biological activity that is obscured when using the commercial BHA mixture [1]. Studies aimed at elucidating the molecular mechanisms of chemoprevention or the paradoxical promotion of forestomach tumors require the use of a single, high-purity isomer to generate interpretable, reproducible data.

Formulation of Isomerically Pure Industrial Antioxidants for Specialized Stability Requirements

In industrial applications where the antioxidant's own oxidative byproducts or its specific interaction with a matrix is critical, the use of pure 3-tert-butyl-4-methoxyphenol offers a defined advantage. A comparative study has shown that the 2- and 3-isomers, as well as their oxidation products, exhibit a clear and quantifiable hierarchy of antioxidant activity [1]. Selecting the pure 3-isomer ensures a consistent and predictable performance profile, avoiding the variable efficacy and potential interactions arising from the presence of the more active 2-isomer and its distinct oxidation products in generic BHA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-tert-Butyl-4-methoxymethoxy-phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.